molecular formula C10H13BrFNO2 B8427854 (RS)-1-(4-bromo-3-fluoro-phenyl)-2-(2-hydroxy-ethylamino)-ethanol

(RS)-1-(4-bromo-3-fluoro-phenyl)-2-(2-hydroxy-ethylamino)-ethanol

Cat. No.: B8427854
M. Wt: 278.12 g/mol
InChI Key: WUCGUBILEJJJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(RS)-1-(4-bromo-3-fluoro-phenyl)-2-(2-hydroxy-ethylamino)-ethanol is a useful research compound. Its molecular formula is C10H13BrFNO2 and its molecular weight is 278.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13BrFNO2

Molecular Weight

278.12 g/mol

IUPAC Name

1-(4-bromo-3-fluorophenyl)-2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C10H13BrFNO2/c11-8-2-1-7(5-9(8)12)10(15)6-13-3-4-14/h1-2,5,10,13-15H,3-4,6H2

InChI Key

WUCGUBILEJJJIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CNCCO)O)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of (RS)-2-(4-bromo-3-fluoro-phenyl)-oxirane (4.69 g) in THF (11 ml) was added 2-aminoethanol (13.2 ml) and the mixture was stirred at room temperature overnight. The reaction mixture was then poured into brine and extracted twice with EtOAc. The combined organic layers was dried over Na2SO4 and concentrated in vacuo to afford (RS)-1-(4-bromo-3-fluoro-phenyl)-2-(2-hydroxy-ethylamino)-ethanol (5.37 g) as a yellow viscous oil which was used in the next step without further purification. MS (ISP): 280.2 ([{81Br}M+H]+), 278.1 ([{79Br}M+H]+).
Quantity
4.69 g
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-(4-Bromo-3-fluoro-phenyl)-oxirane (25.1 g, 109 mmol) was combined with tetrahydrofurane (70 ml) to give a yellow solution. Ethanolamine (66.4 g, 65.1 ml, 1.09 mol) was added. The resulting orange solution was stirred at room temperature overnight. The reaction mixture was poured into brine and extracted twice with ethyl acetate. The organic layers were dried over MgSO4 and concentrated in vacuo to yield a yellow oil (27.9 g, 92%), MS (ISP): 277.9 ([{79Br}M+H]+), 279.9 ([{81Br}M+H]+).
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
65.1 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
92%

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